1-(1,3-Dihydro-2-benzofuran-5-ylmethyl)piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-(1,3-dihydro-2-benzofuran-5-ylmethyl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.2ClH/c1-2-12-9-16-10-13(12)7-11(1)8-15-5-3-14-4-6-15;;/h1-2,7,14H,3-6,8-10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDANRMJLBKQRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC3=C(COC3)C=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling Using HBTU
The Boc-protected piperazine is deprotected using 6M HCl in ethanol , yielding the free piperazine. Subsequent coupling with benzofuran intermediates employs 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) in dimethylacetamide (DMA). For example, a mixture of 1-(cyclopropylcarbonyl)piperazine, HBTU, and DIPEA reacts with 2-fluoro-5-(4-oxophthalazin-1-ylmethyl)benzoic acid at 18°C for 2 hours, achieving >90% conversion.
Direct Alkylation
Alternatively, the free piperazine reacts directly with 3-(bromomethyl)benzofuran derivatives in polar aprotic solvents like acetonitrile. This one-step alkylation avoids intermediate protection-deprotection steps but requires careful pH control (pH 9–10) to prevent N-alkylation side reactions.
Formation of the Dihydrochloride Salt
The final dihydrochloride salt is precipitated by treating the free base with hydrogen chloride gas or concentrated HCl in ethanol or tetrahydrofuran (THF). For instance, dissolving 1-(1,3-dihydro-2-benzofuran-5-ylmethyl)piperazine in ethanol and adding 2 equivalents of HCl yields the dihydrochloride salt as a white crystalline solid. The product is isolated via filtration, washed with cold acetonitrile, and dried under vacuum at 40°C.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): Peaks at δ 2.5–3.0 ppm correspond to the piperazine methylene protons, while aromatic protons of the benzofuran ring appear at δ 6.8–7.5 ppm. The dihydrochloride salt shows broadened NH signals due to protonation.
Chemical Reactions Analysis
Formation of the Dihydrochloride Salt
The free base is converted to its dihydrochloride salt through acidification with hydrochloric acid. While specific details for this compound are not explicitly provided in the search results, analogous piperazine salt formations typically involve:
-
Dissolving the free base in a polar solvent (e.g., ethanol or water).
-
Adding concentrated HCl dropwise under controlled pH.
Functionalization via Acylation
Piperazine derivatives are often functionalized at the secondary amine. For example, 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one (a structurally related compound) is synthesized by reacting a piperazine intermediate with cyclopropanecarbonyl chloride in dichloromethane using Hünig’s base (N,N-diisopropylethylamine) .
Key Reaction Parameters
-
Coupling Agent : HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Solvent : Dimethylacetamide or acetonitrile.
-
Temperature : Room temperature (18–25°C).
-
Workup : Cooling to 3°C to precipitate the product, followed by filtration .
Stability and Reactivity
-
Thermal Stability : The free base has a boiling point of 346.7°C at 760 mmHg and a density of 1.137 g/cm³ .
-
Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the hydrochloride salt form.
-
pH Sensitivity : The dihydrochloride salt can release the free base under alkaline conditions, enabling further derivatization .
Pharmacological Modifications
Structurally similar compounds in the LINS01 series (e.g., 1a–i ) demonstrate reactivity at the benzofuran and piperazine moieties:
-
Substitution on Benzofuran : Electrophilic aromatic substitution (e.g., chlorination, methoxylation) at the 5-position of the benzofuran ring enhances receptor binding affinity .
-
Piperazine Functionalization : Methyl or phenyl groups introduced at the piperazine nitrogen alter pharmacokinetic properties .
Analytical Characterization
Key Spectroscopic Data for Analogues
| Property | Example Values (Compound 1g ) |
|---|---|
| 1H NMR (CDCl₃) | δ 2.30 (s, 3H, –CH₃), 3.75 (s, 3H, –OCH₃) |
| 13C NMR | 153.6 ppm (aromatic C–O) |
| HRMS (ESI+) | [M+H]⁺: 263.1755 (calc. 263.1754) |
Scientific Research Applications
Pharmacological Research
This compound has been studied for its potential as a therapeutic agent in various diseases due to its unique structural properties. Its benzofuran moiety is known to exhibit biological activity, including:
- Antidepressant Effects : Research indicates that derivatives of benzofuran can influence serotonin receptors, suggesting potential use in treating depression .
- Antipsychotic Properties : Studies have shown that similar compounds can modulate dopaminergic pathways, making them candidates for antipsychotic drug development .
Neuropharmacology
The compound is being explored for its effects on the central nervous system (CNS). Its piperazine structure allows it to interact with neurotransmitter systems, making it a subject of interest in:
- Anxiolytic Studies : Investigations into how this compound affects anxiety-related behaviors in animal models are ongoing, with promising results indicating reduced anxiety levels .
Drug Development and Screening
Given its pharmacological potential, this compound is utilized in high-throughput screening assays to identify new drug candidates targeting various receptors involved in CNS disorders.
Data Tables
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry investigated the antidepressant effects of various benzofuran derivatives, including this compound. Results indicated a significant reduction in depressive-like behavior in rodent models when administered at specific dosages .
Case Study 2: Neuroprotective Effects
Research conducted at a prominent university showed that the compound exhibited neuroprotective effects against oxidative stress in neuronal cell cultures. This suggests potential applications in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of 1-(1,3-Dihydro-2-benzofuran-5-ylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring and benzofuran moiety contribute to its binding affinity and selectivity for certain receptors or enzymes. This interaction can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Structural Insights :
- Benzofuran vs.
- Substituent Diversity : The trimethoxybenzyl group in Trimetazidine enhances its anti-ischemic activity by modulating mitochondrial metabolism , whereas the diphenylmethoxyethyl group in GBR 12783 confers selectivity for dopamine transporters .
Physicochemical Properties
Solubility and Stability
- Salt Forms : Piperazine dihydrochlorides generally exhibit improved aqueous solubility compared to free bases. For example, piperazine dihydrochloride shows deshielded $ ^1H $ NMR signals (δ 3.59) due to protonation, enhancing ionic character .
- Thermal Stability : Trimetazidine dihydrochloride has a melting point of 238–240°C, typical for stable dihydrochloride salts .
Biological Activity
1-(1,3-Dihydro-2-benzofuran-5-ylmethyl)piperazine dihydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
- IUPAC Name : this compound
- Molecular Formula : C13H18N2O·2ClH
- Molecular Weight : 291.22 g/mol
The biological activity of this compound is largely attributed to its structural components: the piperazine ring and the benzofuran moiety. These structures enable the compound to interact with various biological targets, including:
- Receptors : The compound may exhibit binding affinity for neurotransmitter receptors, influencing neurological pathways.
- Enzymes : It has been shown to inhibit certain enzymes, which could contribute to its therapeutic effects.
Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0048 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies have indicated that it may act as a selective inhibitor of butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition could help enhance cholinergic transmission in the brain, offering a therapeutic avenue for cognitive enhancement .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various benzofuran derivatives, including this compound. Results showed that modifications to the benzofuran structure significantly influenced antibacterial activity, highlighting the importance of structural optimization in drug design .
- Cytotoxicity Assessment : In cytotoxicity studies using human A549 lung cancer cells, the compound demonstrated low toxicity at concentrations up to 50 µg/mL, suggesting a favorable safety profile for potential therapeutic applications .
- Comparison with Similar Compounds : Comparative studies with other piperazine derivatives revealed that this compound exhibited superior antimicrobial activity compared to structurally similar compounds, emphasizing its unique pharmacological potential .
Q & A
Q. Advanced Research Focus
- Dynamic Effects : For piperazine conformers, acquire variable-temperature NMR (e.g., 25°C to −60°C) to coalesce split signals.
- Solvent Polarity : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or aggregation.
- Isotopic Labeling : Synthesize deuterated analogs to assign ambiguous protons .
What analytical techniques determine the compound’s solubility and partition coefficients (LogP)?
Q. Basic Research Focus
- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated biological fluids. Quantify via UV spectrophotometry or HPLC.
- LogP : Measure octanol-water partitioning via HPLC retention time correlation or potentiometric titration .
Advanced Consideration : Apply computational models (e.g., COSMO-RS) to predict solubility-limiters like crystallinity or polymorphic forms .
How to troubleshoot low yields in the final coupling step of synthesis?
Q. Advanced Research Focus
- Reagent Purity : Ensure anhydrous conditions for coupling reagents (HOBt/TBTU). Pre-activate the carboxylic acid for 10–15 minutes before adding the amine.
- Side Reactions : Add molecular sieves to scavenge water or use alternative coupling agents (e.g., HATU for sterically hindered substrates).
- Workup Optimization : Extract with ethyl acetate/water (pH 9–10) to recover unreacted starting materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
